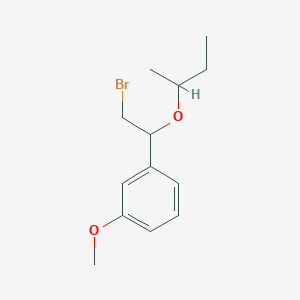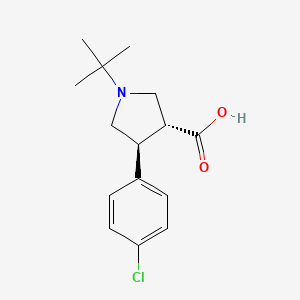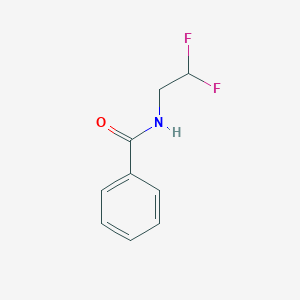
N-(2,2-Difluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroethyl)benzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a 2,2-difluoroethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing benzamide derivatives, including N-(2,2-Difluoroethyl)benzamide, involves the direct condensation of benzoic acids with amines.
Starting from N-(2,2-Difluoroethyl)prop-2-en-1-amine: Another method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH₂-E, followed by deallylation to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2,2-Difluoroethyl)benzamide can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzamide group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
Biology and Medicine: The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides, including this compound, have been found to inhibit NF-κB activation and induce apoptosis through separate mechanisms. This dual action makes them potential candidates for anti-inflammatory and anti-cancer therapies .
Comparison with Similar Compounds
Benzamide: The parent compound, benzamide, shares the benzamide group but lacks the difluoroethyl moiety.
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide: Another related compound with different substituents that exhibit distinct biological activities.
Uniqueness: N-(2,2-Difluoroethyl)benzamide is unique due to the presence of the 2,2-difluoroethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other benzamide derivatives .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
InChI Key |
OQMUTEILBLNZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


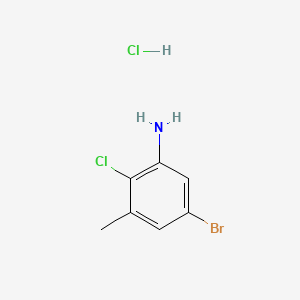
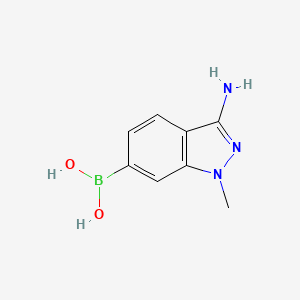

![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)

![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
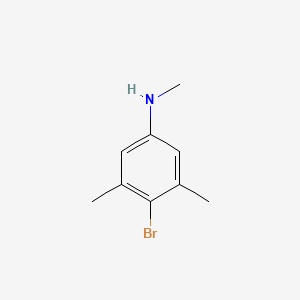


![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)

![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
